molecular formula C8H12N2 B129647 (R)-5,6,7,8-Tetrahydroindolizin-7-amine CAS No. 140848-70-0

(R)-5,6,7,8-Tetrahydroindolizin-7-amine

Cat. No.: B129647
CAS No.: 140848-70-0
M. Wt: 136.19 g/mol
InChI Key: OFHLBABNSDKHMX-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-5,6,7,8-Tetrahydroindolizin-7-amine is a chiral bicyclic amine featuring an indolizine core partially saturated at positions 5–6. Its R-configuration at the 7-position distinguishes it from stereoisomers and derivatives. This compound has garnered attention as a key intermediate in synthesizing bioactive molecules, such as (-)-rhazinilam, a natural product with antitubulin activity . Recent synthetic advancements enable its preparation in fewer steps (two steps, 43% yield) compared to traditional methods requiring additional hydrolysis and hydrogenation steps .

Properties

CAS No.

140848-70-0

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

(7R)-5,6,7,8-tetrahydroindolizin-7-amine

InChI

InChI=1S/C8H12N2/c9-7-3-5-10-4-1-2-8(10)6-7/h1-2,4,7H,3,5-6,9H2/t7-/m1/s1

InChI Key

OFHLBABNSDKHMX-SSDOTTSWSA-N

SMILES

C1CN2C=CC=C2CC1N

Isomeric SMILES

C1CN2C=CC=C2C[C@@H]1N

Canonical SMILES

C1CN2C=CC=C2CC1N

Synonyms

7-Indolizinamine,5,6,7,8-tetrahydro-,(R)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The table below summarizes critical differences between (R)-5,6,7,8-Tetrahydroindolizin-7-amine and related compounds:

Compound Name Molecular Formula Core Structure Pharmacological Use Synthesis Efficiency
This compound C₈H₁₄N₂ Indolizine (tetrahydro) Intermediate for (-)-rhazinilam 2 steps, 43% yield
(7S)-5,6,7,8-Tetrahydroindolizin-7-amine C₈H₁₄N₂ Indolizine (tetrahydro, S-enantiomer) Unspecified (commercial availability) Requires enantioselective synthesis
(7S)-N,N-Dipropyl-5,6,7,8-tetrahydroindolizin-7-amine C₁₃H₂₄N₂ Indolizine (tetrahydro, dipropyl-substituted) Potential CNS modulation (structural analogy to antipsychotics) Multi-step functionalization
5H,6H,7H,8H-Imidazo[1,5-a]pyridin-7-amine dihydrochloride C₇H₁₃Cl₂N₃ Imidazo-pyridine (tetrahydro) Research compound (unspecified) Salt form enhances solubility
2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine C₁₀H₁₄N₂ Benzazepine (tetrahydro) Reference material for Lorcaserin (appetite suppressant) Industrial-scale synthesis
Octahydroindolizin-7-amine C₈H₁₆N₂ Indolizine (octahydro) Unspecified (higher saturation) Requires full hydrogenation

Key Findings

Stereochemical Influence

The R-configuration in this compound is critical for its role in (-)-rhazinilam synthesis, as enantiomers (e.g., S-form in ) may exhibit divergent biological activities or synthetic utility. Enantioselective synthesis remains a challenge for S-analogs, limiting their accessibility .

Substituent Effects
  • This modification aligns with structural motifs in antipsychotics like quetiapine, suggesting CNS applications .
  • Imidazo-Pyridine Analog : Replacement of indolizine with an imidazo-pyridine core () alters electronic properties and binding interactions, though pharmacological data are lacking.
Saturation Level
  • Octahydroindolizin-7-amine: Full saturation (octahydro vs.
Salt Forms

The dihydrochloride salt of 5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-amine () improves aqueous solubility, a common strategy for optimizing pharmacokinetics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.